2-Amino-1-cyclopropylpent-4-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-cyclopropylpent-4-yn-1-one is an organic compound with the molecular formula C8H11NO It features a cyclopropyl group attached to a pent-4-yn-1-one backbone, with an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclopropylpent-4-yn-1-one typically involves the reaction of cyclopropylacetylene with an appropriate amine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where cyclopropylacetylene is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-cyclopropylpent-4-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
2-Amino-1-cyclopropylpent-4-yn-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclopropylpent-4-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
2-Amino-1-cyclopropylpent-4-yn-1-one: shares structural similarities with other cyclopropyl-containing compounds and alkynes.
Cyclopropylamine: Similar in structure but lacks the alkyne and ketone functionalities.
Pent-4-yn-1-one: Contains the alkyne and ketone groups but lacks the cyclopropyl and amino functionalities.
Uniqueness: The unique combination of a cyclopropyl group, an alkyne, and an amino group in this compound provides it with distinct chemical reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-amino-1-cyclopropylpent-4-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-7(9)8(10)6-4-5-6/h1,6-7H,3-5,9H2 |
InChI Key |
CGFZBTQNCHRQPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(=O)C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.